Nitro-altanserin
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Overview
Description
Nitro-altanserin is a chemical compound that belongs to the class of alkaloids. It is known for its potent inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has been studied for its potential therapeutic effects in various medical conditions, including Alzheimer’s disease and Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitro-altanserin can be synthesized from p-nitrobenzoyl-4-piperidine as a precursor. The synthesis involves a series of chemical reactions, including nitration and subsequent modifications to introduce the nitro group into the altanserine structure . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nitroaltanserine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques is crucial to monitor the reaction progress and ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Nitro-altanserin undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitro group chemistry.
Biology: Studied for its effects on acetylcholinesterase and potential therapeutic applications in neurodegenerative diseases.
Medicine: Investigated for its potential use in treating Alzheimer’s disease and Parkinson’s disease due to its inhibitory effects on acetylcholinesterase.
Industry: Used in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Nitro-altanserin exerts its effects primarily through the inhibition of acetylcholinesterase. By inhibiting this enzyme, nitroaltanserine increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Altanserine: A compound with a similar structure but without the nitro group.
Ketanserine: Another compound with a similar structure, known for its selectivity and high affinity for serotonin receptors.
Uniqueness
Nitro-altanserin is unique due to its potent inhibitory effects on acetylcholinesterase, which is not observed in altanserine or ketanserine. This makes nitroaltanserine particularly valuable in the study and potential treatment of neurodegenerative diseases.
Properties
IUPAC Name |
3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOXLNCYXBXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557505 |
Source
|
Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139418-53-4 |
Source
|
Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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